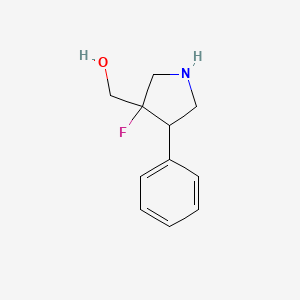

(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-phenylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-11(8-14)7-13-6-10(11)9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJUAGWCCHXMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(CO)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601271515 | |

| Record name | 3-Pyrrolidinemethanol, 3-fluoro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820650-52-9 | |

| Record name | 3-Pyrrolidinemethanol, 3-fluoro-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820650-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinemethanol, 3-fluoro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3 Fluoro 4 Phenylpyrrolidin 3 Yl Methanol and Analogous Fluorinated Pyrrolidine Systems

Approaches to Fluorine Introduction within Pyrrolidine (B122466) Synthesis

The introduction of a fluorine atom onto a pyrrolidine scaffold can be accomplished at various stages of the synthetic sequence. Key methodologies include the direct fluorination of a pre-formed pyrrolidine ring, the conversion of a hydroxyl group to a fluorine atom, or the construction of the ring from precursors that already contain the fluorine atom.

Direct C-H Fluorination Methodologies

Direct C-H fluorination is an attractive strategy that avoids the need for pre-functionalized substrates, offering a more atom-economical approach. chemrxiv.org These methods involve the selective conversion of an inert C–H bond into a C–F bond. In the context of pyrrolidine synthesis, this often relies on transition-metal-catalyzed processes or radical-mediated reactions.

Recent advancements have demonstrated the potential of palladium-catalyzed β-C(sp³)–H fluorination of aliphatic carboxylic acids, a reaction class that could be adapted for suitable pyrrolidine precursors. chemrxiv.org Another approach involves copper-catalyzed radical relay mechanisms for the functionalization of distal C-H bonds. researchgate.net This strategy utilizes N-centered radicals to facilitate intramolecular hydrogen atom transfer (HAT), enabling selective fluorination at a specific position on the alkyl chain that will form the pyrrolidine ring. researchgate.net While powerful, these methods can face challenges related to regioselectivity, especially in complex molecules with multiple C-H bonds. nih.gov

Deoxyfluorination Reactions of Hydroxyl-Functionalized Precursors

Deoxyfluorination is a widely utilized and reliable method for introducing fluorine by replacing a hydroxyl group. This approach is particularly relevant for synthesizing compounds like (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol, which can be derived from a diol precursor. The reaction typically employs specialized fluorinating reagents.

Common deoxyfluorinating agents include diethylaminosulfur trifluoride (DAST) and its analogues like Deoxo-Fluor. rsc.orgsigmaaldrich.combeilstein-journals.org These reagents activate the hydroxyl group, which is then displaced by a fluoride (B91410) ion. rsc.org However, DAST is known for its thermal instability and can promote elimination side reactions. sigmaaldrich.com

To overcome these limitations, newer reagents have been developed. 2-Pyridinesulfonyl fluoride (PyFluor), for instance, offers enhanced thermal and chemical stability, greater chemoselectivity, and significantly fewer elimination byproducts compared to DAST. sigmaaldrich.comchemrxiv.org The choice of reagent and reaction conditions can be critical, as transformations of hydroxylated proline derivatives with DAST or Deoxofluor can sometimes lead to ring-expanded products like fluorinated piperidines via an aziridinium (B1262131) intermediate, in addition to the desired fluorinated pyrrolidines. rsc.orgrsc.org

| Reagent | Common Abbreviation | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Broad substrate scope | Thermally unstable, can cause elimination/rearrangement rsc.orgsigmaaldrich.com |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | Higher thermal stability than DAST | Can still lead to rearrangements rsc.orgrsc.org |

| 2-Pyridinesulfonyl fluoride | PyFluor | Excellent thermal and chemical stability, high chemoselectivity, minimal elimination sigmaaldrich.comchemrxiv.org | Requires a strong Brønsted base co-reagent sigmaaldrich.com |

Ring Construction from Fluorine-Containing Building Blocks

An alternative and powerful strategy involves constructing the pyrrolidine ring from smaller, commercially available or readily synthesized fluorine-containing building blocks. nih.govbioorganica.com.uafluorochem.co.uk This approach embeds the fluorine atom in the desired position from the outset, avoiding potentially harsh fluorination conditions on a more complex, fully formed ring system.

This methodology offers significant advantages in controlling regiochemistry. For example, polyfluoroalkyl-substituted pyrroles can be synthesized and subsequently reduced to the corresponding pyrrolidines. nuph.edu.ua The synthesis often relies on the cyclization of precursors derived from the reaction between amino acids (or their derivatives) and fluorinated ketones. nuph.edu.ua The use of fluorinated building blocks is a dominant approach in drug discovery due to its robustness and predictability. nih.gov A wide variety of such building blocks, including fluorinated amines, alcohols, and carboxylic acids, are available for synthetic chemists. enamine.netfluorochem.co.uk

Electrophilic and Nucleophilic Fluorination Techniques

The introduction of fluorine can be broadly categorized into electrophilic and nucleophilic methods, depending on the nature of the fluorine source and the substrate. alfa-chemistry.comsigmaaldrich.com

Electrophilic fluorination employs reagents where the fluorine atom is electron-deficient, making it reactive towards electron-rich centers like enolates or enamines. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnih.gov This approach is particularly useful for creating fluorinated stereocenters adjacent to a carbonyl group. For instance, an N-protected 4-oxoproline derivative can be converted to its enolate and then treated with an electrophilic fluorine source like NFSI to install a fluorine atom at the C3 position. nih.gov

Nucleophilic fluorination uses a nucleophilic fluoride source (F⁻) to displace a leaving group in an S_N2 reaction or to open an epoxide. beilstein-journals.orgalfa-chemistry.com This is the underlying mechanism in deoxyfluorination reactions. Other sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used with phase-transfer catalysts to enhance their reactivity. alfa-chemistry.com

| Technique | Fluorine Source Nature | Common Reagents | Typical Substrate |

|---|---|---|---|

| Electrophilic Fluorination | Electron-deficient (Fδ⁺) | Selectfluor®, NFSI, NFOBS wikipedia.orgnih.gov | Enolates, enamines, aromatic rings nih.govalfa-chemistry.com |

| Nucleophilic Fluorination | Electron-rich (F⁻) | DAST, PyFluor, KF, CsF sigmaaldrich.comalfa-chemistry.com | Alcohols, alkyl halides, epoxides beilstein-journals.orgalfa-chemistry.com |

Stereoselective and Asymmetric Synthesis of Fluoro-Phenylpyrrolidinols

Controlling the absolute stereochemistry of the multiple chiral centers in molecules like this compound is a paramount challenge. Asymmetric synthesis strategies are employed to produce a single enantiomer, which is often crucial for biological activity.

Chiral Auxiliary and Chiral Pool Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After establishing the desired stereocenter(s), the auxiliary is removed. This strategy has been successfully applied to the synthesis of complex pyrrolidine structures. For example, Oppolzer's sultam and Ellman's imine have been used as chiral auxiliaries to achieve high diastereoselectivity in the synthesis of dipeptide isosteres containing a fluoroalkene-modified pyrrolidine core. rsc.org Evans' oxazolidinone auxiliaries are also widely used to control stereoselectivity in alkylation and aldol (B89426) reactions that can be used to build the pyrrolidine backbone. researchgate.net

Organocatalytic and Transition Metal-Catalyzed Asymmetric Transformations

The construction of chiral fluorinated pyrrolidines has been significantly advanced through the development of powerful organocatalytic and transition metal-catalyzed asymmetric reactions. These methods offer high levels of enantiocontrol and diastereocontrol, providing access to a wide array of stereochemically defined fluorinated N-heterocycles.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of nitrogen-containing heterocycles. nsf.govacs.org The intramolecular aza-Michael (IAM) reaction, in particular, has been successfully employed for the asymmetric synthesis of fluorinated pyrrolidines. Chiral phosphoric acids, such as (S)-TRIP, have proven to be effective catalysts for the cyclization of conjugated amides bearing a pendant α,β-unsaturated ketone moiety. This approach allows for the creation of a stereocenter with high enantioselectivity. researchgate.net

For instance, the enantioselective synthesis of fluorinated indolizidinone precursors has been achieved through an (S)-TRIP-catalyzed IAM reaction. researchgate.net While not directly yielding this compound, this methodology demonstrates the feasibility of creating a fluorine-bearing quaternary stereocenter within a pyrrolidine ring system with excellent enantiocontrol. The reaction proceeds under mild conditions and tolerates a variety of substituents on the Michael acceptor.

| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | N-(2-fluoro-2-(2-oxo-4-phenylbut-3-en-1-yl)propanoyl)aniline | (S)-TRIP (10) | Toluene | 24 | 86 | 95 |

| 2 | N-(2-fluoro-2-(2-oxopent-3-en-1-yl)propanoyl)aniline | (S)-TRIP (10) | Toluene | 24 | 91 | 96 |

| 3 | N-(2-fluoro-2-(2-oxohex-3-en-1-yl)propanoyl)aniline | (S)-TRIP (10) | Toluene | 36 | 88 | 94 |

Table 1: Enantioselective Intramolecular Aza-Michael Reaction for the Synthesis of Fluorinated Pyrrolidinones. researchgate.net

The success of this strategy relies on the dual activation of the substrate by the chiral Brønsted acid catalyst, which protonates the enone to enhance its electrophilicity while simultaneously orienting the nucleophilic amide via hydrogen bonding to control the stereochemical outcome of the cyclization.

Transition metal-catalyzed asymmetric hydrogenation of prochiral olefins is a cornerstone of asymmetric synthesis. For the synthesis of fluorinated pyrrolidines, this strategy can be applied to fluorinated enamides or other olefinic precursors. Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands are particularly effective for the enantioselective reduction of a variety of olefinic substrates. nih.gov

The rhodium-catalyzed asymmetric hydrogenation of α-aryl enamides has been shown to produce chiral amines with high enantioselectivity. nih.gov By analogy, a suitably designed fluorinated enamide precursor could be hydrogenated to install the desired stereochemistry at the C4 position of the pyrrolidine ring. The choice of chiral ligand is crucial for achieving high levels of enantiocontrol.

| Entry | Substrate | Catalyst | Ligand | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |

| 1 | (Z)-N-(1-(4-fluorophenyl)vinyl)acetamide | [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | MeOH | 10 | >99 | 95 |

| 2 | (Z)-N-(1-phenylvinyl)acetamide | [Rh(COD)₂]BF₄ | Ferrocene-based P,P-ligand | Toluene | 50 | >99 | 97.7 |

| 3 | Methyl 2-acetamido-3-fluorocinnamate | [Rh(COD)₂]BF₄ | (R,R)-QuinoxP* | DCM | 50 | 95 | 92 |

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides. nih.gov

Similarly, iridium-catalyzed asymmetric hydrogenation is a powerful method for the reduction of unfunctionalized and functionalized olefins, including those that are tetrasubstituted. researchgate.net This is particularly relevant for the synthesis of this compound, which requires the creation of a stereocenter at a tetrasubstituted carbon atom. The use of iridium catalysts with chiral P,N-ligands has expanded the scope of asymmetric hydrogenation to include challenging substrates.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of C-C and C-heteroatom bonds with excellent stereocontrol. This reaction can be envisioned as a key step in the synthesis of fluorinated pyrrolidines by utilizing a suitably functionalized allylic precursor and a nitrogen-containing nucleophile. The stereochemistry of the newly formed stereocenter is controlled by the chiral ligand coordinated to the palladium catalyst.

While direct application to the synthesis of this compound is not extensively documented, the principles of stereocontrolled allylic alkylation are well-established for the synthesis of complex nitrogen-containing molecules. The reaction typically proceeds via a π-allylpalladium intermediate, and the nucleophilic attack can be directed to either terminus of the allyl system, with the stereochemical outcome dictated by the chiral ligand.

Diastereoselective Cyclization and Functionalization

Diastereoselective strategies for the construction of the pyrrolidine ring offer an alternative approach to controlling the stereochemistry of multiple stereocenters. These methods often rely on substrate control, where the existing stereochemistry in an acyclic precursor directs the formation of new stereocenters during the cyclization event.

Radical cyclizations provide a powerful method for the construction of five-membered rings. For the synthesis of fluorinated pyrrolidines, a diastereoselective radical cyclization of a precursor containing a fluorine atom and a suitably positioned radical acceptor can be employed. The stereochemical outcome of the cyclization is often governed by the minimization of steric interactions in the transition state.

For example, the synthesis of gem-difluoromethylene-containing indolizidines has been achieved using an intramolecular radical cyclization as a key step. nih.gov This demonstrates the utility of radical-based methods for the construction of fluorinated N-heterocyclic systems. Tin-free radical cyclization methods, often initiated by visible light photoredox catalysis, have emerged as more environmentally benign alternatives to traditional tin-hydride-mediated reactions. acs.org

The diastereoselectivity of these cyclizations can be influenced by the nature of the substituents on the acyclic precursor. Bulky groups can effectively shield one face of the radical, leading to preferential attack from the less hindered side.

Fluorocyclization reactions involve the simultaneous introduction of a fluorine atom and the formation of a heterocyclic ring. These reactions are highly atom-economical and can provide a direct route to fluorinated pyrrolidines. Electrophilic fluorinating reagents, such as Selectfluor, in combination with a nucleophilic nitrogen species can initiate a cyclization cascade.

A diastereoselective synthesis of fluorine-containing pyrrolizidines has been achieved via a triphenylcarbenium tetrafluoroborate-promoted carbofluorination of N-3-arylpropargylpyrrolidine-tethered tertiary allylic alcohols. nih.gov This reaction proceeds in a stereoselective fashion to provide complex fluorinated heterocyclic systems. Another approach involves the catalyst-controlled diastereoselective fluoroamination of alkenes, which can lead to the formation of anti-β-fluoropyrrolidines. organic-chemistry.org

| Entry | Alkene Substrate | Fluorinating Agent | Catalyst | Product | Diastereomeric Ratio (dr) |

| 1 | N-Cinnamyl-N-tosyl-2-aminobut-3-en-1-ol | HF-Pyridine/mCPBA | Chiral Aryl Iodide | anti-β-fluoropyrrolidine | >20:1 |

| 2 | N-allyl-4-phenylbut-3-en-2-amine | Selectfluor | AgF | 3-fluoro-2-(fluoromethyl)-5-phenylpyrrolidine | 10:1 |

Table 3: Diastereoselective Fluorocyclization Reactions. organic-chemistry.org

These methods highlight the potential of fluorocyclization reactions to rapidly construct complex fluorinated pyrrolidine scaffolds with a high degree of stereocontrol.

Multistep Synthetic Pathways and Process Optimization

The synthesis of complex, highly functionalized heterocyclic compounds such as this compound necessitates sophisticated and optimized multistep pathways. The introduction of a fluorine atom and multiple stereocenters into the pyrrolidine ring presents unique challenges that are addressed through innovative synthetic designs, including convergent synthesis, automated flow chemistry, and chemoenzymatic strategies. These approaches aim to enhance efficiency, scalability, and stereochemical control.

A prevalent convergent method for pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a substituted alkene. researchgate.net This method is particularly effective for creating polysubstituted pyrrolidines. In the context of fluorinated systems, a fluorinated olefin serves as a key synthon. For instance, novel 3-fluoropyrrolidines can be accessed through a [2+3] dipolar cycloaddition using fluoro-olefins, which can be prepared through various established methods. researchgate.net This cycloaddition rapidly assembles the core pyrrolidine ring with the fluorine atom already incorporated.

Another convergent strategy involves the coupling of a pre-formed lactam or cyclic amine with an aryl fragment. An example of this is the modified Ullmann-Goldberg reaction, which can be used to forge a carbon-nitrogen bond between a lactam and an aryl halide. nih.gov For instance, δ-valerolactame has been coupled with 3-fluoro-4-iodoaniline (B1317028) in the presence of a copper catalyst and a green solvent alternative like 2-Methyltetrahydrofuran (2-MeTHF) to produce the arylamine product in good yield. nih.gov Such strategies, which unite significant portions of the final molecule in a single step, are central to the efficient assembly of complex pyrrolidine-containing compounds. nih.govmdpi.com

| Convergent Strategy | Key Fragments | Reaction Type | Relevance to Fluorinated Pyrrolidines | Reference |

|---|---|---|---|---|

| Cycloaddition | Azomethine Ylide + Fluorinated Olefin | [3+2] Dipolar Cycloaddition | Directly incorporates the fluorine atom into the pyrrolidine ring during its formation. | researchgate.net |

| Aryl-Amine Coupling | Lactam/Cyclic Amine + Functionalized Aryl Halide | Ullmann-Goldberg Reaction | Allows for the late-stage introduction of a fluoro-phenyl moiety onto a pre-existing nitrogen heterocycle. | nih.gov |

| Cyclization of Acyclic Precursors | Functionalized Aminoketone/Aminoaldehyde | Intramolecular Condensation/Hydroamination | Builds the pyrrolidine ring from a linear chain, often requiring pre-installed functionality for cyclization. | mdpi.comnih.gov |

The transition from laboratory-scale synthesis to industrial production requires robust and scalable methods. Automated and continuous flow chemistry platforms have emerged as transformative technologies for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including complex heterocyclic systems like fluorinated pyrrolidines. rsc.orgresearchgate.net These platforms replace traditional batch reactors with microreactors, coils, or packed-bed columns, enabling precise control over reaction parameters such as temperature, pressure, and residence time. syrris.jp

The advantages of flow chemistry are numerous: enhanced safety when handling hazardous reagents, improved heat and mass transfer, and the potential for integrating multiple synthetic steps into a single, continuous sequence, thereby minimizing manual handling and purification steps. syrris.jpvapourtec.com For the synthesis of fluorinated compounds, flow reactors provide a contained environment for using potentially hazardous fluorinating reagents. vapourtec.com

A highly diastereoselective continuous flow protocol has been developed for the rapid and scalable synthesis of an α-chiral pyrrolidine library, achieving high yields and excellent stereocontrol with residence times as short as 150 seconds. rsc.org This methodology was successfully applied to the gram-scale preparation of a key intermediate for a κ-opioid receptor antagonist, demonstrating its industrial potential with a throughput of 7.45 g/h. rsc.org Furthermore, multi-step flow systems have been designed to synthesize complex natural products and pharmaceuticals, linking several distinct reaction types, including heterogeneously catalyzed hydrogenations and amidation reactions, into one seamless process. syrris.jpnih.gov This machine-assisted approach facilitates optimization and scale-up, making it a powerful tool for producing complex molecules like this compound. nih.govresearchgate.net

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | rsc.org |

| Scalability | Challenging, often requires re-optimization | Straightforward (numbering-up, scale-out) | rsc.orgnih.gov |

| Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety due to small reactor volumes and containment | vapourtec.com |

| Process Control | Limited (e.g., mixing, heat transfer) | Precise control over temperature, pressure, mixing, and residence time | syrris.jp |

| Multi-step Integration | Requires isolation/purification at each step | Telescoping of multiple reaction steps is possible, reducing waste | syrris.jpnih.gov |

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and stereoselective routes to complex chiral molecules. Accessing enantiopure fluorinated pyrrolidines is a significant challenge where biocatalysis offers a distinct advantage. Enzymes can operate under mild conditions and often provide exquisite levels of stereo-, regio-, and chemo-selectivity that are difficult to achieve with traditional chemical catalysts.

A notable advancement is the development of an enzymatic platform for the construction of chiral pyrrolidines via an abiological intramolecular C(sp³)–H amination. nih.govresearchgate.net Through directed evolution, a cytochrome P411 enzyme variant, P411-PYS-5149, was engineered to catalyze the insertion of an alkyl nitrene into C-H bonds, forming the pyrrolidine ring from simple azide (B81097) precursors. nih.gov This system demonstrates good to excellent enantioselectivity (up to 99:1 er) and is tolerant of various substituents on the aromatic ring, including fluorine. nih.gov

While the direct enzymatic synthesis of this compound has not been explicitly detailed, analogous strategies highlight the potential of this approach. For example, chemoenzymatic strategies have been developed to introduce fluorine into complex natural products by engineering enzymes like polyketide synthases to accept fluorinated substrates. nih.gov This demonstrates the feasibility of reprogramming biosynthetic machinery to handle fluorinated building blocks. Similarly, engineered hemoproteins have been used to promote abiological carbene transfer reactions to create chiral cyclopropanes, illustrating the power of biocatalysis in forging complex cyclic structures with high stereocontrol. rochester.edu These examples underscore the potential for developing a chemoenzymatic route to chiral fluorinated pyrrolidines by identifying or engineering an enzyme capable of catalyzing a key bond-forming or fluorination step with high fidelity.

| Enzyme/Strategy | Reaction Type | Substrate Example | Product | Key Outcome | Reference |

|---|---|---|---|---|---|

| Engineered Cytochrome P411 (P411-PYS-5149) | Intramolecular C(sp³)–H Amination | para-fluoro-substituted aryl azide | Chiral para-fluoro-phenyl-pyrrolidine | High enantioselectivity (up to 99:1 er) and moderate to good yield. | nih.gov |

| Engineered Polyketide Synthase (PKS/FAS Hybrid) | Polyketide Chain Extension | Fluoromalonyl-CoA | Fluorinated macrolactones | Successful incorporation of fluorine into a complex natural product scaffold. | nih.gov |

| Engineered Hemoprotein | Carbene Transfer | Diazo compound + Alkene | Chiral cyclopropyl (B3062369) ketone | Demonstrates biocatalytic formation of chiral cyclic structures via abiological reactions. | rochester.edu |

Synthetic Utility of Key Intermediates in the Preparation of this compound

The synthesis of a specific target like this compound relies on the strategic preparation and manipulation of key intermediates that already contain some of the final structural elements. The retrosynthetic analysis of this target molecule points to several valuable precursors whose utility is well-documented in the synthesis of substituted pyrrolidines.

One of the most crucial classes of intermediates is fluorinated olefins . These compounds are essential for strategies that build the fluorinated pyrrolidine ring via cycloaddition reactions. researchgate.net For example, a fluorinated styrenyl system could react with an azomethine ylide in a [3+2] cycloaddition to directly install both the fluorine atom at C3 and the phenyl group at C4. The resulting cycloadduct, a 3-fluoro-4-phenylpyrrolidine derivative , would then serve as an advanced intermediate.

Another pivotal intermediate is a pyrrolidine-3-one or 4-oxo-proline derivative . abdn.ac.uk These ketones provide a versatile handle for introducing substituents at the C3 and C4 positions. For instance, a 4-phenylpyrrolidin-3-one could undergo nucleophilic fluorination at the C3 position, followed by the addition of a one-carbon unit (e.g., via a Grignard or Wittig-type reaction) that can be subsequently converted to the hydroxymethyl group. Alternatively, starting with a 4-oxo-proline derivative, a sequence involving fluorination and functional group manipulation could establish the desired substitution pattern. abdn.ac.uk

Finally, a 3-carboxy- or 3-alkoxycarbonyl-pyrrolidine serves as a direct precursor to the 3-hydroxymethyl group. A synthetic route that generates a 3-fluoro-4-phenylpyrrolidine-3-carboxylic acid ester is particularly valuable. researchgate.net This intermediate, which can be formed via the aforementioned cycloaddition pathways, can undergo selective reduction of the ester moiety (e.g., using lithium aluminum hydride or a similar reducing agent) to furnish the target this compound without affecting the other functional groups. The synthesis of 3-fluoro-4-hydroxyprolines has demonstrated the feasibility of such functional group interconversions on a fluorinated pyrrolidine scaffold. abdn.ac.uk

| Key Intermediate Type | Example Structure/Class | Synthetic Transformation | Resulting Feature in Target Molecule | Reference |

|---|---|---|---|---|

| Fluorinated Alkene | 2-Fluoro-1-phenyl-ethene derivative | [3+2] Cycloaddition with an azomethine ylide | Forms the 3-fluoro-4-phenylpyrrolidine core | researchgate.net |

| Pyrrolidinone | 4-Phenylpyrrolidin-3-one | Electrophilic/Nucleophilic fluorination; C3-alkylation/reduction | Introduces fluorine and hydroxymethyl precursor at C3 | abdn.ac.uk |

| Pyrrolidine Ester | 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid ester | Reduction of the ester group | Forms the 3-hydroxymethyl group | researchgate.netabdn.ac.uk |

| Azide Precursor | Aryl azide with a tethered alkyl chain | Enzymatic intramolecular C-H amination | Forms the chiral pyrrolidine ring | nih.gov |

Elucidation of Stereochemical Purity and Conformational Dynamics of 3 Fluoro 4 Phenylpyrrolidin 3 Yl Methanol

Methods for Stereoisomer Separation and Enantiomeric Excess Determination

The synthesis of (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol can result in a mixture of stereoisomers. The separation of these isomers and the determination of their enantiomeric purity are critical steps in the development of chiral drugs. Several methods are commonly employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation of enantiomers. mdpi.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of a broad range of chiral compounds, including those with pyrrolidine (B122466) scaffolds. nih.gov The choice of the mobile phase, which typically consists of a mixture of an organic solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. mdpi.com For this compound and its derivatives, a systematic screening of different chiral columns and mobile phase compositions would be necessary to identify the ideal conditions for baseline separation of the enantiomers. The enantiomeric excess (ee) can then be quantified by integrating the peak areas of the separated enantiomers in the chromatogram.

Derivatization followed by Chromatography: An alternative approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physical properties and can be separated using standard, non-chiral chromatography techniques. For amines and alcohols, common chiral derivatizing agents include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chlorides. After separation, the derivatizing agent can be removed to yield the pure enantiomers. The determination of enantiomeric excess can also be performed by NMR spectroscopy of the diastereomeric derivatives, where the signals for the different diastereomers are often resolved. researchgate.net

Kinetic Resolution: Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. nih.govacs.org This method is particularly useful for the large-scale production of enantiomerically pure compounds. For pyrrolidine derivatives, enzymatic resolutions and asymmetric acylations have been successfully employed. nih.govacs.org The progress of the resolution and the determination of the enantiomeric excess of the unreacted substrate and the product can be monitored by chiral HPLC.

A summary of common methods for stereoisomer separation is presented in the table below.

| Method | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Direct separation of enantiomers using a suitable chiral column and mobile phase. |

| Derivatization | Conversion of enantiomers into diastereomers with a chiral reagent, followed by separation using achiral chromatography. researchgate.net | Reaction with a chiral derivatizing agent to form diastereomers, which can be separated and then converted back to the pure enantiomers. |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent. nih.govacs.org | Selective reaction of one enantiomer, leaving the other enriched. |

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and adopts puckered conformations, typically described as envelope (E) or twist (T) forms. The substituents on the ring significantly influence the preferred pucker and their relative orientations.

The introduction of a fluorine atom at the C3 position of the pyrrolidine ring has profound stereoelectronic effects that dictate the ring's conformation. beilstein-journals.orgbeilstein-journals.org The high electronegativity of fluorine leads to significant gauche and anomeric effects.

The gauche effect describes the tendency of a conformation with adjacent electronegative substituents in a gauche arrangement (dihedral angle of ~60°) to be more stable than the anti arrangement (dihedral angle of ~180°). In 3-fluoropyrrolidine (B48656) derivatives, a gauche interaction between the fluorine atom and the nitrogen atom of the ring can stabilize certain puckered conformations. beilstein-journals.org

The anomeric effect is a stereoelectronic effect that favors the axial orientation of a heteroatomic substituent adjacent to another heteroatom in a heterocyclic ring. In the context of 3-fluoropyrrolidines, a generalized anomeric effect can occur, involving the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the C-F bond (nN → σ*C-F). researchgate.net This interaction is maximized when the nitrogen lone pair and the C-F bond are anti-periplanar, which often favors a pseudo-axial orientation of the fluorine atom. researchgate.netresearchgate.net

The phenyl group at the C4 position is a bulky substituent that will have a significant steric influence on the pyrrolidine ring's conformation. Generally, bulky substituents on five-membered rings prefer to occupy a pseudo-equatorial position to minimize steric strain. In the case of this compound, there would be a conformational equilibrium between puckered forms that accommodate the phenyl group in a low-energy orientation.

Intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations. In this compound, several potential intramolecular hydrogen bonds could exist:

O-H···F: A hydrogen bond between the hydroxyl group of the methanol (B129727) substituent and the fluorine atom.

O-H···N: A hydrogen bond between the hydroxyl group and the nitrogen atom of the pyrrolidine ring.

N-H···F: If the pyrrolidine nitrogen is secondary (not substituted), a hydrogen bond between the N-H proton and the fluorine atom is possible. researchgate.net

The formation of these hydrogen bonds would depend on the relative stereochemistry of the substituents and the resulting ring pucker, which dictates the proximity of the donor and acceptor groups. The presence and strength of such interactions can be investigated using spectroscopic techniques like NMR and IR, as well as computational modeling.

Intermolecular interactions, such as hydrogen bonding and C-F···H-C interactions, will be important in the solid state, influencing the crystal packing of the molecule. X-ray crystallographic analysis of related fluorinated pyrrolidine derivatives has provided valuable insights into these interactions. nih.gov

Chiral Resolution Techniques

As mentioned in section 3.1, obtaining enantiomerically pure this compound is crucial for its potential applications. Chiral resolution techniques are employed to separate the enantiomers from a racemic mixture.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine functionality of the pyrrolidine with a chiral acid (a resolving agent), such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. researchgate.net These salts have different solubilities, allowing one diastereomer to be selectively crystallized and separated by filtration. Subsequent treatment of the purified diastereomeric salt with a base regenerates the enantiomerically pure amine. The efficiency of this method depends on finding a suitable resolving agent and crystallization solvent.

Preparative Chiral HPLC: For smaller scale purifications or when diastereomeric salt crystallization is not effective, preparative chiral HPLC is a viable option. mdpi.com This technique uses the same principles as analytical chiral HPLC but on a larger scale to isolate milligram to gram quantities of pure enantiomers.

A summary of chiral resolution techniques is provided in the table below.

| Technique | Description | Key Considerations |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. researchgate.net | Selection of an appropriate resolving agent and solvent system. |

| Preparative Chiral HPLC | Large-scale separation of enantiomers using a chiral stationary phase. mdpi.com | Higher cost and lower throughput compared to crystallization, but often more versatile. |

| Enzymatic Kinetic Resolution | Use of an enzyme to selectively catalyze a reaction on one enantiomer. nih.govacs.org | High enantioselectivity but may require optimization of reaction conditions and enzyme selection. |

Advanced Spectroscopic and Spectrometric Characterization for Structural Confirmation of 3 Fluoro 4 Phenylpyrrolidin 3 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Detailed Analysis of 1H, 13C, and 19F NMR Spectra for Structural Assignments

A comprehensive analysis of one-dimensional NMR spectra is essential for the initial structural assignment.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the pyrrolidine (B122466) ring, the phenyl group, the hydroxymethyl group, and the N-H proton (if not exchanged with a deuterated solvent). The chemical shifts of the pyrrolidine protons would likely appear in the range of 2.5-4.0 ppm. The benzylic proton at C4, being adjacent to the phenyl group, would be expected to resonate further downfield. The protons of the hydroxymethyl group would appear as a multiplet, potentially showing coupling to the C3 proton and the hydroxyl proton. The aromatic protons of the phenyl group would typically be observed in the 7.2-7.5 ppm region. The presence of the fluorine atom at C3 would introduce complex splitting patterns (doublets or doublet of doublets) for adjacent protons due to heteronuclear coupling (²JHF and ³JHF).

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The phenyl group carbons would show signals in the aromatic region (~125-140 ppm). The pyrrolidine ring carbons would resonate in the aliphatic region, with the carbon bearing the fluorine atom (C3) exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 170-200 Hz, which is a key diagnostic feature. mdpi.com The benzylic carbon (C4) and the hydroxymethyl carbon would also show characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for studying fluorinated compounds. For this compound, a single resonance is expected. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. Furthermore, the coupling of the fluorine atom to adjacent protons (H3 and H4) would result in a multiplet structure in the ¹⁹F spectrum, providing valuable information about the local environment and stereochemistry.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H2 | 2.8 - 3.5 (m) | 50 - 55 | ²JHH, ³JHH, ³JHF |

| H4 | 3.5 - 4.0 (m) | 55 - 60 | ³JHH, ³JHF |

| H5 | 3.0 - 3.8 (m) | 45 - 50 | ²JHH, ³JHH |

| CH₂OH | 3.6 - 4.2 (m) | 60 - 65 | ²JHH, ³JH-OH |

| Phenyl-H | 7.2 - 7.5 (m) | 125 - 140 | ³JHH |

| C2 | - | 50 - 55 | ¹JCH, ²JCF |

| C3 | - | 90 - 95 | ¹JCF (~180 Hz) |

| C4 | - | 55 - 60 | ¹JCH, ²JCF |

| C5 | - | 45 - 50 | ¹JCH |

| CH₂OH | - | 60 - 65 | ¹JCH |

| Phenyl-C | - | 125 - 140 | ¹JCH, ²JCH, ³JCH |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual values may vary.

Application of 2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Relative Stereochemistry

Two-dimensional NMR experiments are indispensable for establishing the connectivity of atoms and determining the relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of the protons within the pyrrolidine ring and the hydroxymethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining stereochemistry. For instance, the relative orientation of the substituents on the C3 and C4 positions (cis or trans) can be determined by observing NOE cross-peaks between the protons on these carbons and their substituents. In related 3-fluoro-4-hydroxyproline derivatives, NOESY and ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) have been successfully used to assign stereochemistry. abdn.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄FNO), the expected monoisotopic mass would be calculated with high accuracy.

The fragmentation pathways of this molecule under ionization (e.g., electron ionization or electrospray ionization) would provide further structural confirmation. Common fragmentation patterns for related α-pyrrolidinophenone cathinones involve the loss of the pyrrolidine ring. nih.gov For the title compound, characteristic fragmentation could involve:

Loss of a water molecule (H₂O) from the methanol (B129727) group.

Loss of the hydroxymethyl radical (•CH₂OH).

Cleavage of the C3-C4 bond, leading to fragments containing the fluorinated carbon and the phenyl-substituted carbon.

Fragmentation of the pyrrolidine ring itself.

Elucidation of these fragmentation pathways through techniques like tandem mass spectrometry (MS/MS) would provide a detailed fingerprint of the molecule's structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show the following key absorption bands:

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (secondary amine) | Stretching | 3300-3500 (moderate) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (alcohol) | Stretching | 1000-1260 |

| C-F | Stretching | 1000-1400 |

The broad O-H stretching band is a hallmark of the alcohol functional group, while the C-F stretching vibration would confirm the presence of the fluorine atom.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Absolute Stereochemical Assignment

Since this compound contains two stereocenters (C3 and C4), it can exist as four possible stereoisomers. Chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration of chiral molecules. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be obtained, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles. researchgate.net

This technique would unambiguously determine the relative stereochemistry (cis or trans) of the fluorine and phenyl substituents on the pyrrolidine ring. Furthermore, the crystal structure would reveal details about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which govern the packing of the molecules in the crystal lattice. Studies on similar 3-fluoro-4-hydroxyproline derivatives have utilized X-ray crystallography to confirm stereochemical assignments and analyze conformational preferences. abdn.ac.ukresearchgate.net

Computational Investigations and Molecular Modeling of 3 Fluoro 4 Phenylpyrrolidin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. scielo.org.mx It is employed to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This process, called geometry optimization, systematically alters the molecular geometry to find the configuration with the minimum potential energy.

For (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net The optimization process would account for the stereoelectronic effects of the fluorine atom on the pyrrolidine (B122466) ring pucker and the preferred orientation of the phenyl and methanol (B129727) substituents. The resulting optimized structure represents the most probable conformation of the molecule in the gas phase.

Table 1: Predicted Geometric Parameters of this compound from a Hypothetical DFT Calculation

Illustrative data from a geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C3-F | 1.39 Å |

| Bond Length | C3-C4 | 1.55 Å |

| Bond Length | C4-C(Phenyl) | 1.52 Å |

| Bond Angle | F-C3-C4 | 108.5° |

| Bond Angle | C3-C4-N | 103.2° |

| Dihedral Angle | F-C3-C4-C(Phenyl) | -175.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S), which provide further insights into the molecule's reactivity profile.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

Hypothetical values derived from DFT calculations for this compound.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 |

| HOMO-LUMO Energy Gap | ΔE | 5.90 |

| Electronegativity | χ | 3.90 |

| Chemical Potential | μ | -3.90 |

| Chemical Hardness | η | 2.95 |

| Global Softness | S | 0.34 |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT provides a static picture of the most stable conformation, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility. nih.gov An MD simulation would reveal how the pyrrolidine ring of this compound samples different puckered states (e.g., envelope, twisted conformations) and the rotational freedom of its substituents.

Furthermore, MD simulations are invaluable for studying the influence of the environment, such as a solvent. By simulating the molecule in a box of explicit water molecules, one can observe how hydrogen bonding and other solvent interactions affect its conformational preferences and dynamics. This is particularly relevant for understanding its behavior in a biological, aqueous environment. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties. For this compound, DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F atoms. nih.govidc-online.com These theoretical predictions are extremely useful for interpreting experimental NMR spectra and confirming the molecule's structure. nih.gov The calculated values, when compared to experimental data, can validate the computed geometry and provide confidence in the theoretical model.

Similarly, the calculation of vibrational frequencies can predict the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-F stretch, O-H stretch), aiding in the assignment of peaks in an experimental IR spectrum.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts

Hypothetical comparison for selected carbon atoms in this compound in CDCl₃.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C3 (bearing F) | 95.2 | 94.8 |

| C4 (bearing Phenyl) | 50.1 | 49.7 |

| CH₂OH (Methanol) | 65.8 | 65.3 |

| C-ipso (Phenyl) | 138.5 | 138.1 |

Molecular Docking and Ligand Binding Simulations (if considered as part of a larger bioactive scaffold)

If the this compound scaffold is being investigated for biological activity, molecular docking and ligand binding simulations are essential computational techniques. researchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through a scoring function. mdpi.com

For instance, given the structural similarity of the pyrrolidine core to proline, this compound could be docked into the active site of enzymes that recognize proline-containing substrates, such as the von Hippel-Lindau (VHL) E3 ligase. abdn.ac.uk The simulation would identify the most stable binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. nih.gov The results, such as the binding energy, provide a theoretical estimation of how strongly the molecule might bind to its target, guiding the design of more potent analogs.

Table 4: Hypothetical Molecular Docking Results against a Protein Target

Illustrative binding data for this compound.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Docking Score) | -7.2 kcal/mol |

| Hydrogen Bonds | Hydroxyl group with Asp104; Pyrrolidine N-H with Gly98 |

| Hydrophobic Interactions | Phenyl ring with Leu120, Val124 |

| Other Interactions | Fluorine with backbone C-H of Ala100 (weak C-H···F interaction) |

Synthetic Applications and Research Utility of 3 Fluoro 4 Phenylpyrrolidin 3 Yl Methanol

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of multiple stereocenters and the influential fluorine atom makes (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol a significant chiral building block. Its rigid, fluorinated pyrrolidine (B122466) structure is a sought-after motif in the synthesis of complex molecules. unibo.it Asymmetric synthesis strategies are crucial for producing enantiomerically pure compounds, which is particularly important in pharmaceutical development where different enantiomers can have vastly different biological activities. mdpi.com

Precursor for Structurally Diverse Fluorinated Nitrogen Heterocycles

This compound is a valuable starting material for the synthesis of more complex fluorinated nitrogen heterocycles. d-nb.infoekb.eg The development of synthetic routes to create diverse libraries of such compounds is a key area of research, as these structures are prevalent in many biologically active molecules. e-bookshelf.de The pyrrolidine ring can undergo various transformations, allowing chemists to build upon this core structure. For instance, the hydroxyl group can be converted into other functional groups or used as a handle for cyclization reactions to form bicyclic systems. The fluorine atom at the C3 position influences the reactivity and conformation of the pyrrolidine ring, guiding the stereochemical outcome of subsequent reactions. nih.gov

An example of its utility is in the construction of fluorinated analogues of natural products or existing drugs, a strategy often employed to enhance pharmacological properties. The synthesis of novel fluorinated pyrazole (B372694) and benzo[b]furan derivatives highlights the importance of fluorinated building blocks in medicinal chemistry. ekb.eg Copper-catalyzed asymmetric 1,3-dipolar cycloaddition reactions represent a powerful method for creating enantioenriched fluorinated pyrrolidines from simpler precursors, demonstrating the demand for such chiral structures. nih.gov

Integration into Complex Organic Molecules with Potential Bioactivity

The this compound scaffold has been incorporated into larger, more complex molecules with potential therapeutic applications. The introduction of fluorine can significantly alter a molecule's bioactivity and pharmacokinetic profile. mdpi.com For example, fluorinated pyrrolidine moieties have been attached to acridine (B1665455) ligands to study their interactions with G-quadruplex DNA, revealing that the fluorine atom can alter both the ring's conformation and its binding mode. nih.gov

Furthermore, the synthesis of novel 1,2,3-triazole-based compounds containing a pyrrolidinyl group has produced water-soluble blue fluorophores that could act as selective sensors for enzymes and receptors in biological systems. nih.gov In the development of PROTACs (proteolysis targeting chimeras) for targeted protein degradation, derivatives of 3-fluoro-4-hydroxyprolines, which share structural similarities, have been synthesized and incorporated into ligands for the VHL E3 ubiquitin ligase. nih.govabdn.ac.uk This demonstrates the value of the fluorinated pyrrolidine motif in designing molecules that can modulate complex biological processes. abdn.ac.uk

Table 1: Examples of Bioactive Molecules Incorporating a Fluorinated Pyrrolidine Scaffold

| Molecule Type | Target/Application | Key Finding |

|---|---|---|

| Acridine Ligand Conjugate | G-quadruplex DNA | Fluorination alters pyrrolidine conformation and binding mode. nih.gov |

| 1,2,3-Triazole Derivative | Biological Sensors | Pyrrolidinyl group contributes to fluorescent properties for enzyme recognition. nih.gov |

| PROTAC Conjugate | VHL E3 Ligase Ligand | Fluorinated proline derivatives are viable for creating potent protein degraders. abdn.ac.uk |

Scaffold for Ligand Design in Catalysis and Coordination Chemistry

The chiral structure of this compound makes it an attractive scaffold for the design of new ligands for asymmetric catalysis. Chiral ligands are essential for controlling the stereoselectivity of metal-catalyzed reactions, which are fundamental in modern organic synthesis. researchgate.net The pyrrolidine backbone is a privileged structure in many successful organocatalysts and ligands. unibo.it

The nitrogen atom of the pyrrolidine ring and the oxygen atom of the methanol (B129727) group can act as coordination sites for metal centers. The stereochemistry of the fluorinated carbon and the adjacent phenyl-bearing carbon can create a well-defined chiral environment around the metal, influencing the enantioselectivity of the catalyzed reaction. The fluorine atom can also modulate the electronic properties of the ligand, which in turn affects the reactivity and stability of the metal complex. nih.gov While specific applications of this compound as a ligand are not extensively documented in the provided search results, the principles of ligand design strongly suggest its potential in this area. researchgate.net The development of new chiral ligands is a continuous effort to improve the efficiency and selectivity of catalytic systems for synthesizing valuable chiral molecules.

Exploration in Materials Science and Polymer Chemistry

The incorporation of fluorine into polymers can drastically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. mdpi.comresearchgate.net this compound can be considered a potential monomer or building block for the synthesis of novel fluorinated polymers.

The impact of fluorination on the properties of materials is a subject of intense study. Direct fluorination of polymer surfaces is a known technique to create a highly fluorinated layer that can, for example, significantly decrease gas permeability. nih.gov The C-F bond's strength and polarity can lead to materials with low surface energy, hydrophobicity, and high durability. mdpi.comacs.org

By polymerizing monomers like this compound, new polymers with unique property profiles could be developed. The rigid pyrrolidine ring would be part of the polymer backbone or a pendant group, influencing the polymer's morphology and bulk properties. The fluorine atom's effect on intermolecular interactions and chain packing could lead to materials with applications in areas such as high-performance coatings, membranes for separation processes, or advanced optical materials. nih.govresearchgate.net

Table 2: Potential Impact of Fluorine Incorporation on Polymer Properties

| Property | General Effect of Fluorination | Potential Application |

|---|---|---|

| Thermal Stability | Increased | High-temperature resistant materials, aerospace components. mdpi.com |

| Chemical Resistance | Increased | Protective coatings, seals, gaskets. researchgate.net |

| Gas Permeability | Decreased | Barrier films, food packaging. nih.gov |

| Surface Energy | Lowered | Non-stick surfaces, anti-fouling coatings. researchgate.net |

| Optical Properties | Altered Refractive Index | Optical fibers, specialty lenses. |

Emerging Trends and Future Perspectives in the Research of 3 Fluoro 4 Phenylpyrrolidin 3 Yl Methanol and Analogous Compounds

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Recent progress has centered on catalytic and cascade reactions that construct the desired molecular frameworks in fewer steps with higher efficiency. researchgate.net Methodologies such as transition-metal-catalyzed asymmetric allylic substitutions and Mannich reactions provide efficient routes to chiral fluorinated molecules. mdpi.com For instance, iridium-catalyzed hydrogenation of fluorinated allylic alcohols has been developed as a simple and efficient protocol for preparing chiral 1,2-fluorohydrins, which are valuable building blocks. researchgate.net Another powerful, atom-economical method for constructing the pyrrolidine (B122466) ring is the [3+2] dipolar cycloaddition of azomethine ylides, which allows for the direct formation of the five-membered ring with control over multiple stereocenters. acs.org The development of reductive strategies for generating these ylides from readily available tertiary amides and lactams further enhances the accessibility and sustainability of this approach. acs.org

Furthermore, the use of flow chemistry is emerging as a practical tool for the synthesis of pyrrolidine libraries, offering rapid, cost-efficient, and scalable access to these important structures. rsc.orgresearchgate.networktribe.comfigshare.com These continuous-flow methods can improve reaction control, safety, and scalability, contributing to more sustainable manufacturing processes. rsc.org

| Method | Key Features | Sustainability/Atom Economy Aspect | Reference(s) |

| [3+2] Dipolar Cycloaddition | Direct construction of the pyrrolidine ring from azomethine ylides and alkenes. | High atom economy as all atoms from the reactants are incorporated into the product. Allows for control of up to four stereocenters in a single step. | acs.org |

| Transition Metal-Catalyzed Reactions | Asymmetric allylic alkylation and Mannich reactions. | Catalytic nature reduces waste. Provides efficient access to enantiomerically enriched fluorinated compounds. | mdpi.com |

| Iridium-Catalyzed Asymmetric Hydrogenation | Hydrogenation of fluorinated allylic alcohols. | Uses hydrogen, a clean reagent. Provides a simple, atom-economical route to chiral fluorohydrins. | researchgate.net |

| Flow Chemistry Synthesis | Use of microreactors for continuous production. | Enhances reaction efficiency, safety, and scalability. Reduces solvent usage and waste. Enables rapid library synthesis. | rsc.orgresearchgate.net |

Discovery of Novel Reactivity Patterns for Fluorinated Pyrrolidines

The presence of a fluorine atom on the pyrrolidine ring significantly influences its chemical reactivity, opening avenues for novel transformations. Fluorine's high electronegativity can alter the electron distribution within the molecule, affecting the reactivity of adjacent functional groups and the ring itself. Researchers are actively exploring these effects to discover new synthetic applications for fluorinated pyrrolidines.

One area of investigation involves the transformation of α-hydroxyphosphonates derived from proline (a pyrrolidine-2-carboxylic acid) using deoxyfluorinating reagents like DAST and Deoxofluor. rsc.org These reactions can lead to a variety of products, including fluorinated piperidine (B6355638) and pyrrolidine derivatives, through the participation of an aziridinium (B1262131) intermediate. The outcome of these reactions is highly dependent on the choice of reagent and the nature of the nitrogen-protecting group, demonstrating a complex and tunable reactivity pattern. rsc.org Such transformations highlight how the interplay between the fluorine substituent and other molecular features can be exploited to access diverse and structurally complex fluorinated scaffolds.

Additionally, the development of catalytic methods for the intramolecular C-H amination of N-fluoride amides to synthesize pyrrolidines represents another frontier. nih.gov Understanding the mechanism of these copper-catalyzed reactions, including the role of fluorinated copper intermediates, is crucial for expanding their scope and discovering new reactivity. The ability to functionalize C-H bonds directly is a major goal in organic synthesis, and applying this to fluorinated systems could lead to highly efficient methods for elaborating the pyrrolidine core.

Advancements in High-Throughput Synthesis and Screening for Analog Libraries

The discovery of new therapeutic agents often relies on the synthesis and biological evaluation of large collections of structurally related compounds, known as analog libraries. nih.gov Advancements in high-throughput synthesis and screening techniques are accelerating this process for fluorinated pyrrolidines. Integrating flow chemistry with traditional batch methods has proven effective for the assembly of drug-like focused libraries of substituted pyrrolidines. researchgate.networktribe.comfigshare.com This approach allows for the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies. researchgate.net

In the realm of screening, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) has emerged as a powerful tool. nih.gov Since the ¹⁹F nucleus has no natural background signal in biological systems, it serves as an excellent probe for various assays. nih.gov Competition-based ¹⁹F NMR screening methods, such as FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening), allow for the high-throughput identification of compounds that bind to a biological target. adelphi.edu This technique is particularly advantageous because it permits the screening of chemical mixtures and can identify even weakly binding fragments, which can be starting points for drug development. adelphi.edu The synthesis of libraries of fluorinated pyrrolidines, followed by ¹⁹F NMR-based screening, represents a streamlined approach to identifying new bioactive molecules. mdpi.com

| Technique | Description | Application to Fluorinated Pyrrolidines | Reference(s) |

| Integrated Flow/Batch Synthesis | Combines the scalability and speed of flow chemistry with the flexibility of batch synthesis. | Efficiently prepares focused libraries of drug-like pyrrolidine analogs for SAR studies. | researchgate.networktribe.comfigshare.com |

| ¹⁹F NMR-Based Screening (e.g., FAXS) | Uses the fluorine signal to monitor binding events between library compounds and a biological target. | Enables high-throughput screening of fluorinated pyrrolidine libraries to identify hits. No background signal provides a clear readout. | nih.govadelphi.edu |

| Combinatorial Chemistry | Systematic synthesis of a large number of different but related molecules. | Generation of diverse fluorinated pyrrolidine libraries to explore a wide chemical space for biological activity. | nih.gov |

Deeper Understanding of Fluorine's Stereoelectronic Effects in Pyrrolidine Systems

The influence of fluorine on molecular conformation is a result of complex stereoelectronic effects. beilstein-journals.orgresearchgate.net A deeper understanding of these effects is crucial for the rational design of fluorinated pyrrolidine analogs with specific three-dimensional structures, which is often a key determinant of biological activity. beilstein-journals.org The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" conformations. beilstein-journals.org The position and stereochemistry of a fluorine substituent can strongly bias this conformational equilibrium.

Quantum-chemical analyses have been employed to study the conformational preferences of fluorinated pyrrolidines. beilstein-journals.orgresearchgate.net These studies have revealed the importance of several stereoelectronic interactions, including the gauche effect and the anomeric effect. The fluorine gauche effect favors a conformation where the fluorine atom and an adjacent electron-withdrawing group (like the nitrogen in the pyrrolidine ring) are gauche to each other. beilstein-journals.org A generalized anomeric effect, resulting from the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the C-F bond (nN→σ*CF), can also impart a strong conformational bias, particularly when fluorine is in a position alpha to the nitrogen. beilstein-journals.orgresearchgate.net These effects are often in competition with steric and electrostatic interactions, and their balance determines the final conformational preference of the ring. This detailed understanding allows chemists to use fluorine substitution as a tool to lock the pyrrolidine ring into a specific conformation that may be optimal for binding to a biological target. beilstein-journals.org

| Stereoelectronic Effect | Description | Impact on Fluorinated Pyrrolidine Conformation | Reference(s) |

| Gauche Effect | Tendency for a molecule to adopt a conformation where a fluorine atom is gauche (60° dihedral angle) to an adjacent electron-withdrawing group. | Favors specific puckering of the pyrrolidine ring to accommodate the gauche interaction between the fluorine and the ring nitrogen. | beilstein-journals.orgbeilstein-journals.org |

| Anomeric Effect | Delocalization of lone pair electrons from the nitrogen atom into the antibonding orbital of the C-F bond (nN→σ*CF). | Strongly stabilizes conformations where the nitrogen lone pair and the C-F bond are anti-periplanar, imparting a significant conformational bias, especially for α-fluoro isomers. | beilstein-journals.orgresearchgate.net |

| Reverse Fluorine Perlin-like Effect | An observable effect on ¹JC-F coupling constants that is ruled by dipolar interactions rather than hyperconjugation. | Can be used to determine the structure and stereochemistry of organofluorine compounds, including pyrrolidine derivatives. | nih.gov |

Potential for Derivatization into Fluorescent Probes or Imaging Agents

Fluorinated compounds have significant potential in biomedical imaging. The unique properties of the fluorine atom, particularly the stable isotope ¹⁹F and the positron-emitting isotope ¹⁸F, make it a valuable tag for Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET), respectively. nih.govnih.govmdpi.com Derivatizing (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol and its analogs could lead to the development of novel probes and imaging agents for diagnosing and studying diseases.

For ¹⁹F MRI, the absence of a background fluorine signal in the body allows for highly specific imaging of fluorinated probes. nih.gov This technique can be used for applications such as cell tracking, drug delivery monitoring, and inflammation detection. By attaching the fluorinated pyrrolidine scaffold to a targeting moiety, it could be directed to specific tissues or cell types for imaging.

For PET imaging, the incorporation of the short-lived ¹⁸F isotope is a common strategy. nih.gov PET is a highly sensitive imaging technique used extensively in oncology and neuroscience. A ¹⁸F-labeled analog of this compound could be developed as a PET tracer to visualize specific biological targets in vivo.

Furthermore, the fluorine atom can be incorporated into fluorescent dye scaffolds to modulate their photophysical properties, such as quantum yield and wavelength. mdpi.commdpi.com While the fluorinated pyrrolidine moiety itself is not inherently fluorescent, it can be attached to known fluorophores. The electronic effects of the fluorine and the pyrrolidine ring could be used to fine-tune the properties of the resulting fluorescent probe, potentially leading to sensors for specific biological analytes or environments. nih.gov

Q & A

Q. What are the recommended synthetic routes for (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol, and how can purity be optimized?

Methodological Answer:

- Synthesis Strategy : Fluorinated pyrrolidine derivatives are typically synthesized via nucleophilic substitution or catalytic fluorination. For example, fluoropyridine derivatives are synthesized using LiAlH4 reduction of intermediate esters or ketones . For stereochemical control, chiral catalysts (e.g., RuPHOX-Ru) can be employed to achieve enantioselective synthesis .

- Purity Optimization : Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use -/-NMR to verify the pyrrolidine backbone and fluorine substitution. -NMR is essential for confirming fluorination sites .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular weight validation (e.g., expected [M+H]+ for CHFNO: 211.24) .

- Chiral Purity : Chiral HPLC (e.g., Chiralpak IC column, isocratic elution with hexane/isopropanol) distinguishes enantiomers .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Store in amber vials under inert gas (argon or nitrogen) at -20°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis risks .

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with UHPLC analysis to assess impurity profiles .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine C3 and C4 positions influence biological activity?

Methodological Answer:

- Stereochemical Impact : Enantiomers may exhibit divergent binding affinities to biological targets (e.g., enzymes or receptors). For example, (3R,4R)-configured derivatives show enhanced metabolic stability compared to (3S,4S) in pharmacokinetic studies .

- Experimental Design : Synthesize both enantiomers via asymmetric catalysis and compare their IC values in target-specific assays (e.g., kinase inhibition). Use molecular docking simulations (AutoDock Vina) to rationalize activity differences .

Q. How can contradictory solubility data across studies be resolved?

Methodological Answer:

- Systematic Testing : Conduct solubility assays in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or nephelometry. For example, fluorinated pyrrolidines often show pH-dependent solubility due to protonation of the amine group .

- Data Reconciliation : Cross-validate results with computational models (e.g., COSMO-RS) to predict solubility trends and identify outliers caused by impurities or polymorphic forms .

Q. What strategies mitigate fluorine-mediated reactivity during derivatization?

Methodological Answer:

- Reactivity Control : Fluorine’s electron-withdrawing effect can deactivate adjacent reaction sites. Use mild conditions (e.g., Pd-catalyzed cross-coupling at 50°C) to avoid decomposition. Protecting groups (e.g., Boc for amines) enhance regioselectivity .

- Monitoring Tools : In situ IR spectroscopy tracks reaction progress, while -NMR identifies undesired side products (e.g., defluorination) .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. For fluorinated pyrrolidines, reduce logP to <3 to minimize hepatotoxicity risks .

- Metabolic Stability : Simulate phase I/II metabolism (e.g., Cytochrome P450 interactions) using Schrödinger’s ADMET Predictor. Fluorine substitution often reduces oxidative metabolism, enhancing half-life .

Q. What in vitro assays are suitable for probing its biological mechanisms?

Methodological Answer:

- Target Engagement : Use fluorescence polarization assays for binding affinity studies (e.g., with GPCRs or kinases).

- Cellular Toxicity : MTT assays in HEK293 or HepG2 cells determine IC values. Fluorinated compounds may require lower concentrations due to enhanced membrane permeability .

- Mechanistic Studies : RNA-seq or proteomics identifies downstream pathways affected by the compound .

Data Contradiction & Troubleshooting

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Root-Cause Analysis : Compare synthesis protocols (e.g., solvent purity, drying methods). For example, residual DMSO in NMR samples can shift peaks .

- Collaborative Validation : Share samples with independent labs for DSC (melting point) and NMR cross-validation. Publish raw spectral data in supplementary materials .